2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide
Description
The compound 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide (hereafter referred to as the target compound) is a heterocyclic acetamide derivative with a pyrimidine core functionalized by a sulfanyl group and a 4-(4-methoxyphenyl)piperazine moiety. The acetamide group is attached to a 2,4,6-trimethylphenyl substituent, which may enhance lipophilicity and influence receptor binding .
Properties
IUPAC Name |
2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2S/c1-18-13-19(2)26(20(3)14-18)29-24(32)16-34-25-15-23(27-17-28-25)31-11-9-30(10-12-31)21-5-7-22(33-4)8-6-21/h5-8,13-15,17H,9-12,16H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHHKORRSZJCGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable pyrimidine derivative under controlled conditions.
Thioether Formation: The resulting intermediate is then subjected to a thioether formation reaction, where a sulfur-containing reagent is introduced to form the sulfanyl linkage.
Acetamide Coupling: Finally, the compound is coupled with 2,4,6-trimethylphenylacetamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the acetamide moiety, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the pyrimidine ring or acetamide moiety.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The piperazine and pyrimidine moieties are known to bind to various biological macromolecules, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structural analogs and their differentiating features:
*Molecular weights estimated based on structural formulas.
Key Findings and Functional Group Impact
Pyrimidine vs. In contrast, the benzothiazole group in ’s compound introduces a fused aromatic system with sulfur, which may alter electronic properties and bioavailability . The pyridazine core in ’s analog lacks the pyrimidine’s symmetry, possibly reducing binding affinity to pyrimidine-specific targets .
Piperazine Substitutions :
- The 4-methoxyphenyl group on the piperazine in the target compound may enhance CNS penetration due to increased lipophilicity compared to the 4-methylpiperazine in ’s pyridazine analog .
- Piperazine-free analogs (e.g., ) lack this neuropharmacological motif, limiting their utility in CNS-targeted applications .
Sulfanyl vs. Oxygen Linkers :
- The sulfanyl (-S-) linker in the target compound and ’s B13 analog may confer greater metabolic stability compared to oxygen-linked analogs (e.g., ’s B12), as thioethers are less prone to oxidative degradation .
Biological Activity
The compound 2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C25H29N5O2S
- Molecular Weight : 463.6 g/mol
- CAS Number : 1251694-03-7
Synthesis
The synthesis of this compound involves several steps, typically starting from the preparation of piperazine and pyrimidine derivatives, followed by their coupling with methoxyphenyl groups. The process often utilizes various reagents and solvents to achieve desired yields and purity levels. Industrial methods may include continuous flow synthesis to enhance efficiency and reduce costs .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate the activity of certain receptors or enzymes, leading to various physiological effects. Notably, it has been shown to inhibit the production of inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha (TNF-α) in stimulated human microglia cells, suggesting potential neuroprotective and anti-inflammatory properties.
Neuroprotective Effects
Studies have indicated that the compound may exert neuroprotective effects by:
- Reducing endoplasmic reticulum stress.
- Inhibiting apoptosis in neuronal cells.
These actions suggest its potential utility in treating neurodegenerative diseases.
Anti-inflammatory Properties
The compound has been investigated for its ability to reduce inflammation through:
- Inhibition of pro-inflammatory cytokines.
- Modulation of microglial activation.
This makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
-
Neuroprotection in Animal Models :
- In a rat model of neurodegeneration, administration of the compound resulted in significant improvements in cognitive function and reductions in markers of neuronal damage.
-
Anti-inflammatory Activity :
- In vitro studies demonstrated that the compound reduced the secretion of TNF-α and interleukin-6 (IL-6) from activated microglia, supporting its role as an anti-inflammatory agent.
-
Potential for Treating Depression :
- Preliminary research suggests that the compound may exhibit antidepressant-like effects in behavioral models, indicating its influence on serotonin pathways.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C24H28N4O2S | Anti-inflammatory |
| Compound B | C25H29N5O2S | Neuroprotective |
| Compound C | C23H27N5O3S | Antidepressant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
